1-(1-Fenilciclohexil)-4-hidroxipiperidina

Descripción general

Descripción

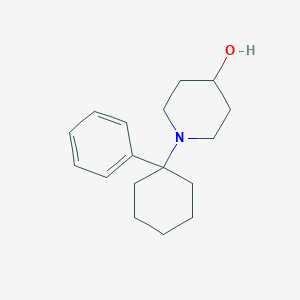

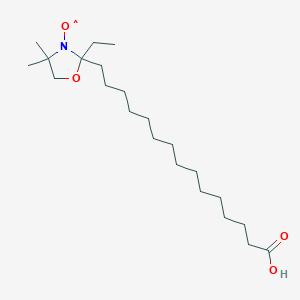

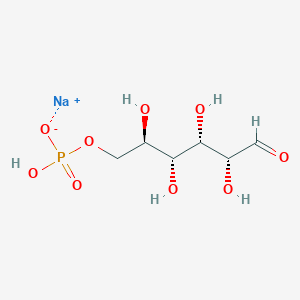

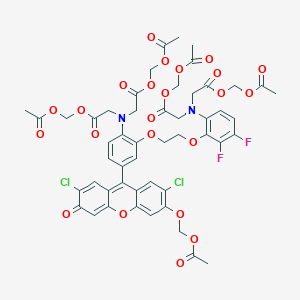

1-(1-Fenilciclohexil)-4-hidroxipiperidina es un compuesto que pertenece a la familia de las arilciclohexilaminas. Este compuesto está estructuralmente relacionado con la fenciclidina (PCP) y exhibe propiedades farmacológicas similares. Tiene una estructura tricíclica que consiste en un anillo aromático, un anillo ciclohexilo y un anillo piperidina. Este compuesto ha sido estudiado por sus potenciales propiedades analgésicas y anestésicas .

Aplicaciones Científicas De Investigación

1-(1-Fenilciclohexil)-4-hidroxipiperidina ha sido estudiada para diversas aplicaciones de investigación científica:

Química: Sirve como precursor para la síntesis de otros derivados de la arilciclohexilamina.

Biología: El compuesto se utiliza en estudios que investigan los efectos de los antagonistas del receptor NMDA sobre la actividad neuronal.

Medicina: La investigación ha explorado su potencial como agente analgésico y anestésico.

Industria: Puede utilizarse en el desarrollo de nuevos productos farmacéuticos e intermediarios químicos.

Mecanismo De Acción

El mecanismo de acción de 1-(1-Fenilciclohexil)-4-hidroxipiperidina implica su interacción con el receptor NMDA. Al unirse a este receptor, el compuesto bloquea la entrada de iones calcio, inhibiendo así la despolarización neuronal y la liberación de neurotransmisores. Esta acción da lugar a sus efectos anestésicos y analgésicos .

Análisis Bioquímico

Biochemical Properties

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine plays a significant role in biochemical reactions, primarily as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . This interaction leads to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . Additionally, it inhibits muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes . These interactions highlight the compound’s potential impact on neurotransmission and receptor modulation.

Cellular Effects

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with NMDA receptors leads to altered calcium influx, which can affect neurotransmitter release and synaptic plasticity . Furthermore, its binding to sigma receptors may impact cellular stress responses and apoptosis . These cellular effects underscore the compound’s potential to influence both normal and pathological cellular processes.

Molecular Mechanism

The molecular mechanism of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine involves its binding interactions with biomolecules and subsequent modulation of receptor activity. As an NMDA receptor antagonist, the compound blocks the receptor’s ion channel, preventing the influx of calcium ions and inhibiting neuronal depolarization . This action disrupts normal neurotransmission and can lead to altered cognitive and behavioral functions . Additionally, the compound’s interaction with muscarinic and nicotinic receptors further modulates neurotransmitter release and receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that hydroxylation of the compound generally decreases its activity in inhibiting PCP binding by a factor of 10 to 80 . This reduction in activity may influence the compound’s efficacy and potency in various experimental conditions. Additionally, long-term exposure to the compound may result in adaptive changes in receptor expression and function .

Dosage Effects in Animal Models

The effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by decreasing acute thermal and chemical pain responses . Higher doses may lead to toxic or adverse effects, including impaired motor coordination, altered behavior, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound undergoes hydroxylation, which can significantly alter its pharmacological activity and receptor affinity . This metabolic transformation may also affect the compound’s distribution and accumulation within tissues, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its passage through cell membranes, allowing it to reach various intracellular targets . Additionally, its binding to specific receptors and transporters can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This subcellular distribution is crucial for understanding the compound’s precise mechanisms of action and potential therapeutic applications .

Métodos De Preparación

La síntesis de 1-(1-Fenilciclohexil)-4-hidroxipiperidina implica varios pasos. Un método común comienza con la reacción de ciclohexanona con bromuro de fenilmagnesio para formar 1-fenilciclohexanol. Este intermedio se hace reaccionar entonces con piperidina en presencia de un agente deshidratante para producir el producto final . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

1-(1-Fenilciclohexil)-4-hidroxipiperidina experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.

Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila, como la nitración o la halogenación.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y electrófilos como el ácido nítrico o los halógenos. Los productos principales que se forman dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

1-(1-Fenilciclohexil)-4-hidroxipiperidina es similar a otros compuestos de arilciclohexilamina como:

Fenciclidina (PCP): Ambos compuestos comparten una estructura tricíclica y propiedades farmacológicas similares.

Ketamina: Otro antagonista del receptor NMDA con propiedades anestésicas.

Rolicyclidina: Un compuesto con efectos similares, pero ligeramente menos potente y con menos efectos estimulantes.

La singularidad de this compound radica en sus modificaciones estructurales específicas, que pueden dar lugar a perfiles farmacocinéticos y farmacodinámicos diferentes en comparación con otros compuestos similares.

Propiedades

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUMSLWGPLFKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208979 | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60232-85-1 | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60232-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine in PCP research?

A1: 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, often abbreviated as PCHP, is a primary metabolite of PCP. [] Its presence in biological samples like hair and urine can confirm active PCP use as opposed to external contamination. [, ] Analyzing PCHP levels alongside PCP helps researchers understand the drug's metabolism and excretion patterns. []

Q2: How effective are different extraction methods for analyzing PCHP in hair samples?

A3: Research comparing methanol-5N HCl, 10% HCl, and 2N sodium hydroxide digestion for extracting PCP and its metabolites from hair found that while the latter two methods were comparable to methanol-5N HCl for PCP extraction, their efficiency for extracting PCHP and t-PCPdiol was significantly lower. [] Therefore, methanol-5N HCl is recommended for a more comprehensive analysis.

Q3: Does the route of PCP administration influence the formation of PCHP?

A4: While the provided research doesn't directly compare different administration routes, it highlights that PCHP is formed both in vitro, using rabbit liver preparations, [] and in vivo, as observed in rat studies. [] This suggests that PCHP formation is a consistent metabolic pathway for PCP, regardless of the administration route.

Q4: Which enzymes are involved in the metabolism of PCP to PCHP?

A5: Research suggests that cytochrome P-450 enzymes play a role in the formation of PCHP and other PCP metabolites. [] This is based on findings where DPEA, a cytochrome P-450 inhibitor, significantly reduced the production of PCHP and other metabolites in rabbit liver preparations.

Q5: Can other substances influence the metabolism of PCP to PCHP?

A6: Yes, studies indicate potential drug interactions affecting PCP metabolism. [] For example, THC was found to inhibit the formation of PCHP in rat liver preparations. [] This highlights the importance of considering co-consumption of substances when studying PCP metabolism and interpreting toxicological findings.

Q6: Are there analytical methods specifically designed to detect and quantify PCHP?

A7: While there aren't PCHP-specific assays mentioned, research utilizes gas chromatography-mass spectrometry (GC/MS) for simultaneous detection and quantification of PCP, PCHP, and other metabolites in various matrices like hair and biological samples. [, ] This method offers high sensitivity and specificity for analyzing these compounds.

Q7: What is the long-term persistence of PCHP in biological samples like hair?

A8: While the provided research primarily focuses on acute PCP exposure, it indicates that PCHP can be detected in hair for an extended period. [] This characteristic makes hair a valuable matrix for retrospective analysis of PCP use, potentially offering insights into past exposure windows.

Q8: What are the implications of detecting PCHP alongside PCP in human hair samples?

A9: The simultaneous detection of PCP, PCHP, and t-PCPdiol in human hair provides definitive evidence of active PCP use. [] This is crucial for differentiating true positives from cases of potential external hair contamination, strengthening the reliability of hair analysis for drug testing in various settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)